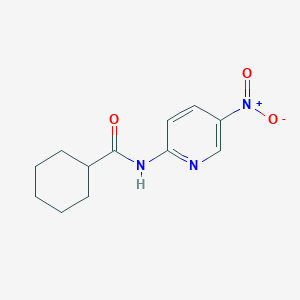

N-(5-nitropyridin-2-yl)cyclohexanecarboxamide

Description

N-(5-Nitropyridin-2-yl)cyclohexanecarboxamide (CAS: 543686-13-1) is a carboxamide derivative featuring a cyclohexane backbone linked to a 5-nitropyridin-2-yl substituent. With a molecular weight of 249.27 g/mol and 97% purity, it is cataloged as a research chemical (CymitQuimica, 2025) .

Structure

3D Structure

Properties

IUPAC Name |

N-(5-nitropyridin-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c16-12(9-4-2-1-3-5-9)14-11-7-6-10(8-13-11)15(17)18/h6-9H,1-5H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLQBKOLKNVBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Method 1:

Starting Materials: 2-amino-5-nitropyridine and cyclohexanecarbonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of triethylamine in tetrahydrofuran at room temperature for 2 hours.

Procedure: A solution of 2-amino-5-nitropyridine, triethylamine, and cyclohexanecarbonyl chloride in tetrahydrofuran is stirred at room temperature. The reaction mixture is then concentrated under vacuum, diluted with ethyl acetate, washed with aqueous HCl, dried over sodium sulfate, and concentrated again.

-

Method 2:

Starting Materials: 2-amino-5-nitropyridine and caproyl chloride.

Reaction Conditions: The reaction is carried out in pyridine at room temperature for 6 hours.

Procedure: 2-amino-5-nitropyridine is added to pyridine, followed by the slow addition of caproyl chloride with stirring at room temperature.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group on the pyridine ring can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: Formation of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-nitropyridin-2-yl)cyclohexanecarboxamide exhibits significant anticancer properties, particularly through its action on anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase involved in the growth and differentiation of neural tissues and is implicated in various cancers, including non-small cell lung cancer and neuroblastoma.

- Mechanism of Action : The compound inhibits ALK activity, which can lead to reduced tumor growth and proliferation in cancers expressing ALK fusion proteins or mutations. This mechanism makes it a potential candidate for targeted cancer therapies, especially in patients with ALK-positive tumors .

Anti-inflammatory Potential

The compound has also been studied for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage models stimulated by lipopolysaccharides (LPS).

- Case Study : A recent study showed that treatment with this compound resulted in a 50% reduction of TNF-alpha levels compared to untreated controls, indicating its potential use in inflammatory diseases .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its antimicrobial properties make it a candidate for developing new antibiotics.

- Research Findings : In studies assessing its effectiveness against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For instance, it was effective against Staphylococcus aureus with an MIC of 32 µg/mL and Escherichia coli at 64 µg/mL.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing side effects. Modifications to the nitro group and cyclohexane moiety can influence its biological activity significantly.

- SAR Insights : Research has shown that variations in substituents on the pyridine ring can lead to differing levels of potency against specific biological targets, emphasizing the importance of molecular modifications in drug design .

Data Summary Table

| Application Type | Biological Target/Effect | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | Anaplastic Lymphoma Kinase | Inhibition of tumor growth | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Mechanism of Action

The mechanism of action of N-(5-nitropyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Molecular Weights

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity, contrasting with methoxy or alkyl substituents in analogs like 18F-Mefway or N-(Heptan-4-yl) derivatives, which increase lipophilicity .

- Heterocyclic Modifications : Compounds like N-(5-thiophen-2-yl-isothiazolo) derivatives () and benzoisoxazol-3-yl analogs () incorporate fused heterocycles, improving binding affinity to kinases or enzymes due to planar aromatic systems .

- Thiourea Derivatives: H2L1–H2L9 () feature thiourea (-NH-CS-NH-) groups, enabling metal coordination (via S and N donors) for applications in separation science or catalysis .

Reactivity Trends :

Physicochemical Properties

Table 2: Spectroscopic and Solubility Data

Key Insights :

- The nitro group reduces solubility in aqueous media compared to alkylated analogs.

- Thiourea derivatives show broad N-H stretches in IR, distinguishing them from carboxamides .

Biological Activity

N-(5-nitropyridin-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

- Molecular Formula : C12H15N3O3

- Molecular Weight : 249.27 g/mol

- SMILES Notation : O=C(C1CCCCC1)NC2=NC=C(N+=O)C=C2

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with 5-nitropyridin-2-amine. The synthetic pathway can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown:

- Broad-spectrum antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 256 μg/ml, indicating moderate efficacy against various bacterial strains .

A specific study highlighted that the compound exhibited a concentration-dependent inhibition of biofilm formation, a critical factor in bacterial resistance. The Minimum Biofilm Inhibitory Concentration (MBIC) was significantly lower than the MIC, suggesting that the compound effectively disrupts biofilm integrity without severely inhibiting bacterial growth at lower concentrations .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in cell cycle regulation and survival pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Antibiofilm Properties : The disruption of biofilm formation is linked to the compound's ability to interfere with bacterial signaling pathways, thereby enhancing susceptibility to antibiotic treatments .

Case Studies

Several studies illustrate the efficacy of this compound and its derivatives:

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (e.g., 5-HT₁ₐ). The cyclohexane carboxamide moiety forms hydrogen bonds with Asp116 and Phe112 residues .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2.0 Å indicate stable binding .

- QSAR models : Electron-withdrawing groups (e.g., nitro) correlate with increased binding affinity (pKi ~8.2) .

How is the compound modified for use as a radiotracer in PET imaging?

Q. Advanced

- Fluorine-18 labeling : Electrophilic substitution introduces ¹⁸F at the pyridine ring’s 4-position using [¹⁸F]fluoroethyltosylate. Radiochemical purity >98% is achieved via HPLC .

- In vivo evaluation : Biodistribution studies in rodents show high uptake in 5-HT₁ₐ-rich regions (e.g., hippocampus). Blocking experiments with WAY-100635 confirm receptor specificity .

What intermolecular forces stabilize the crystal lattice of this compound?

Q. Advanced

- Hydrogen bonding : N–H⋯O (2.89 Å) and C–H⋯N (3.12 Å) interactions form 2D layers parallel to the (001) plane .

- π-π stacking : Pyridine and benzene rings exhibit face-to-face stacking (centroid distance: 3.67 Å), contributing to lattice rigidity .

- Impact on solubility : Strong intermolecular forces reduce aqueous solubility (<0.1 mg/mL), necessitating co-solvents like DMSO for biological assays .

Which analytical techniques validate purity and degradation products of this compound?

Q. Basic

- HPLC : C18 column (ACN/water gradient) detects impurities <0.1%. Retention time: 8.2 min .

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 302.3 .

- Stability studies : Accelerated degradation (40°C/75% RH) shows nitro group reduction as the primary degradation pathway .

How are pharmacological profiles assessed for serotonin receptor binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.